Dibutoxy(dimethyl)germane
Description
Dibutoxy(dimethyl)germane is an organogermanium compound with the chemical formula $ \text{Ge(OCH}2\text{CH}2\text{CH}2\text{CH}3)2(\text{CH}3)2 $. It features a germanium atom bonded to two butoxy groups ($-\text{OCH}2\text{CH}2\text{CH}2\text{CH}3$) and two methyl groups ($-\text{CH}3$). This structure imparts unique reactivity and stability, making it relevant in catalysis and materials science. Organogermanium compounds are less studied than their silicon or tin analogs but exhibit distinct electronic properties due to germanium’s intermediate electronegativity and larger atomic radius .
Synthetically, such compounds are typically prepared via alkoxylation of germanium halides or transmetallation reactions.
Properties
CAS No. |
85233-05-2 |
|---|---|
Molecular Formula |
C10H24GeO2 |
Molecular Weight |
248.93 g/mol |
IUPAC Name |
dibutoxy(dimethyl)germane |
InChI |
InChI=1S/C10H24GeO2/c1-5-7-9-12-11(3,4)13-10-8-6-2/h5-10H2,1-4H3 |
InChI Key |
FKALAVYZVWIQAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[Ge](C)(C)OCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutoxy(dimethyl)germane typically involves the reaction of germanium tetrachloride with butanol and dimethylmagnesium. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the germanium compound. The general reaction scheme is as follows:
GeCl4+2BuOH+2Me2Mg→Ge(O-Bu)2(Me)2+2MgCl2
The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Dibutoxy(dimethyl)germane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.
Substitution: The butoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide and butanol.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted germanium compounds depending on the nucleophile used.
Scientific Research Applications
Dibutoxy(dimethyl)germane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of germanium-based materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of dibutoxy(dimethyl)germane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions and participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Germanium Compounds
Table 2: Reactivity Comparison with Organotin Analogues
| Property | This compound | Dibutoxy(dicyclohexyl)stannane | |
|---|---|---|---|
| Lewis Acidity | Moderate (Ge) | High (Sn) | |
| Thermal Stability (°C) | ~200 | ~180 (decomposes) | |
| Toxicity | Low | High | |
| Catalytic Efficiency | Moderate in esterification | High in esterification | |
| Environmental Persistence | Low | High |
Research Findings and Key Insights
- Thermal Stability : this compound’s butoxy groups provide steric shielding, enhancing stability up to 200°C, whereas diethylgermane derivatives decompose below 150°C .
- Reactivity: The Ge–O bond in this compound is less polar than Sn–O in organotin analogs, reducing its catalytic activity but improving biocompatibility .
- Photochemical Limitations : Unlike diacylgermanes, this compound lacks chromophores for UV-driven reactions, limiting its use in photopolymerization .
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